

Folic Acid Impurity C: A Comparative Analysis for Researchers

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Compound of Interest

Compound Name: *Folic Acid Impurity C*

Cat. No.: *B15352969*

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For researchers, scientists, and drug development professionals, understanding the impurity profile of active pharmaceutical ingredients (APIs) like folic acid is paramount for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of **Folic Acid Impurity C** against other common folic acid impurities, supported by available experimental data and detailed methodologies.

Folic acid, a B vitamin crucial for various metabolic processes, can contain several impurities that arise during its synthesis or degradation. Among these, **Folic Acid Impurity C**, also known as Isofolic Acid, is an isomer of folic acid. Its presence, along with other impurities, is strictly controlled by pharmacopeias to guarantee the quality of pharmaceutical products.

Chemical and Physical Properties

A fundamental step in comparing these impurities is understanding their basic chemical and physical characteristics. While comprehensive comparative data is not always readily available in a single source, information can be compiled from various pharmacopeial and supplier sources.

Impurity Name	Chemical Name	Molecular Formula	Molecular Weight (g/mol)
Folic Acid Impurity C	(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-7-yl)methylamino]benzoyl]amino]pentanedioic acid	C ₁₉ H ₁₉ N ₇ O ₆	441.40
Folic Acid Impurity A	N-(4-Aminobenzoyl)-L-glutamic acid	C ₁₂ H ₁₄ N ₂ O ₅	266.25
Folic Acid Impurity B	6-Hydroxy-2,4,5-triaminopyrimidine Sulfate	C ₄ H ₇ N ₅ O + (H ₂ O ₄ S) _x	141.13 + (98.07) _x
Folic Acid Impurity D	Pterioic Acid	C ₁₄ H ₁₂ N ₆ O ₃	312.28
Folic Acid Impurity E	6-Pterinyl Folic Acid	C ₂₆ H ₂₄ N ₁₂ O ₇	616.54
Folic Acid Impurity F	2-Amino-7-(chloromethyl)pteridin-4(1H)-one	C ₇ H ₆ ClN ₅ O	211.61
Folic Acid Impurity G	(2S)-2-[[4-[[[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid N-oxide	C ₁₉ H ₁₉ N ₇ O ₇	457.40

Analytical Performance: Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of folic acid and its impurities. The European Pharmacopoeia (EP) outlines a method that provides relative retention times for several impurities, offering a basis for their analytical comparison.

Impurity	Relative Retention Time (vs. Folic Acid)
Impurity A	~0.5
Impurity C	~0.9
Impurity E	~1.3
Impurity D	~1.5
Impurity I	~2.15
Impurity G	~2.4
Impurity H	~2.5

Data sourced from European Pharmacopoeia monographs.[1]

This data indicates that under the specified EP method, **Folic Acid Impurity C** elutes just before the main folic acid peak. The resolution between peaks is a critical performance parameter, and methods are optimized to ensure adequate separation for accurate quantification.

A stability-indicating HPLC method was developed to determine folic acid and its related substances in tablets, confirming satisfactory resolution between folic acid and impurities A, C, D, and E, among others.[2]

Experimental Protocol: European Pharmacopoeia HPLC Method for Folic Acid Impurities

This protocol is a summary of the method described in the European Pharmacopoeia for the analysis of folic acid and its related substances.

Chromatographic Conditions:

- Column: Octadecylsilyl silica gel for chromatography R (5 µm), 0.25 m x 4.0 mm.
- Mobile Phase: A mixture of 12 volumes of methanol R and 88 volumes of a solution containing 11.16 g/L of potassium dihydrogen phosphate R and 5.50 g/L of dipotassium

phosphate R, adjusted to pH 6.4 with dilute phosphoric acid R.

- Flow Rate: 0.6 mL/min.
- Detection: Spectrophotometer at 280 nm.
- Injection Volume: 5 µL.
- Run Time: 3.3 times the retention time of folic acid.

System Suitability:

- The chromatogram obtained from a reference solution is used to identify the peaks corresponding to the various impurities based on their relative retention times.[\[1\]](#)

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. These studies involve subjecting the API to stress conditions such as acid, base, oxidation, heat, and light.

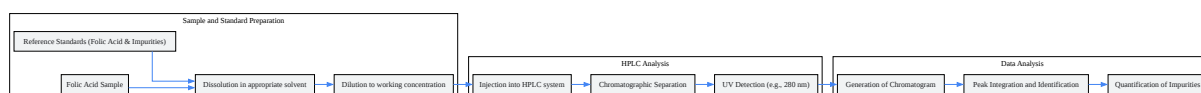
While specific comparative data on the formation rates of all impurities under various stress conditions is limited, one study on the forced degradation of folic acid in tablets demonstrated good separation of specified impurities, including Impurity C, under various stress conditions.[\[2\]](#) The degradation of folic acid was found to be between 5% and 20% under the applied stress conditions, which is considered an acceptable range for such studies.[\[2\]](#)

Toxicological Profile

A comprehensive, direct comparative toxicological study of all folic acid impurities is not readily available in the public domain. The safety of folic acid itself has been extensively studied, and it is generally considered non-toxic at recommended doses.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The control of impurities to very low levels by pharmacopeial standards is in place to mitigate any potential risks associated with these related substances. The development and validation of analytical methods are crucial for ensuring that the levels of impurities like Impurity C in folic acid drug products comply with regulatory standards.[\[1\]](#)

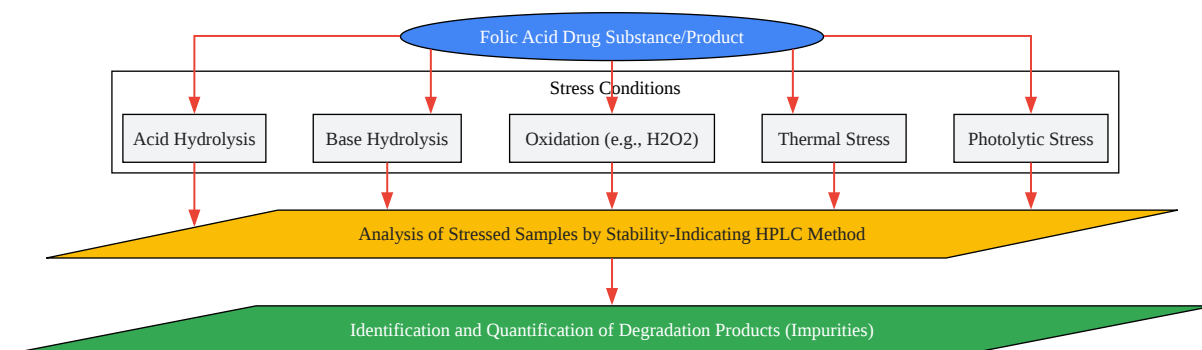
Visualizing Experimental Workflows

To better understand the analytical process for folic acid impurity testing, the following diagrams illustrate a typical workflow.



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Fig. 1: General workflow for the analysis of folic acid impurities.



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Fig. 2: Workflow for forced degradation studies of folic acid.

Conclusion

The control of impurities in folic acid is a critical aspect of pharmaceutical quality control. **Folic Acid Impurity C**, an isomer of the active ingredient, is one of several related substances that must be monitored. While a direct and comprehensive comparison of the performance and toxicological profiles of all folic acid impurities is not extensively documented in single literature sources, the available pharmacopeial methods and research studies provide a solid foundation for their analytical separation and control. The use of validated, stability-indicating HPLC methods is essential for ensuring that the levels of **Folic Acid Impurity C** and other impurities in the final drug product are below the established safety thresholds. Further research focusing on the direct comparative toxicology and the relative response factors of these impurities would be beneficial for the scientific community.

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